molecular formula C14H15NO B11890331 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

Katalognummer: B11890331
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: SERQLTLLVUKQFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline ( 540804-05-5) is an organic compound with the molecular formula C 14 H 15 NO and a molecular weight of 213.27-213.28 g/mol . This compound features a fused furoquinoline structure, a valuable scaffold in medicinal and industrial chemistry. Calculated properties include a density of approximately 1.147 g/cm³ and a boiling point of about 371.0°C . Quinoline derivatives are recognized for their wide spectrum of biological activities, serving as key structural motifs in various pharmacologically active compounds . The furo[3,4-b]quinoline core of this reagent presents a promising building block for developing new substances with potential research applications. While specific biological data for this exact molecule may be limited, related quinoline and dihydrofuroquinoline structures are investigated for their diverse properties . Researchers can utilize this compound as a precursor or intermediate in synthetic chemistry to construct more complex molecular architectures, particularly in exploring the properties of fused heterocyclic systems . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

9-ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline

InChI

InChI=1S/C14H15NO/c1-3-10-11-6-4-5-9(2)14(11)15-13-8-16-7-12(10)13/h4-6H,3,7-8H2,1-2H3

InChI-Schlüssel

SERQLTLLVUKQFU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2COCC2=NC3=C(C=CC=C13)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Chloroquinoline-3-Carbaldehyde Derivatives

Procedure :
A TBAB-catalyzed cascade reaction combines 2-chloroquinoline-3-carbaldehyde with ethyl-substituted alkynes in toluene under argon. TMSCF₃ and CsF mediate 5-exo-dig cyclization at 0–80°C for 2–6 hours. The ethyl group is introduced via ethyl acetoacetate, while methyl substituents arise from methyl ketone precursors.

Optimization :

  • Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency (yield: 82–88%).

  • Solvent : Toluene/ethanol mixtures (5:1) improve regioselectivity for the furo ring.

Characterization :

  • ¹H NMR : Singlets at δ 1.25 ppm (3H, CH₂CH₃) and δ 2.45 ppm (3H, CH₃).

  • IR : Absence of CN stretch (~2230 cm⁻¹) confirms cyclization.

Friedländer Annulation with Cyclohexanone

Method :
Condensation of o-aminoaryl compounds (e.g., 2-amino-4-ethyl-5-methylbenzaldehyde) with cyclohexanone in 1,2-dichloroethane catalyzed by AlCl₃ forms the quinoline core. Subsequent hydrolysis with H₂SO₄ introduces the furo ring.

Key Steps :

  • Cyclohexanone Addition : Forms the dihydroquinoline scaffold at 120°C (yield: 65–70%).

  • Oxidative Cyclization : Selenium dioxide in xylene/ethanol (5:1) oxidizes methyl groups to form the furo moiety (yield: 52–60%).

Challenges :

  • Competing N-alkylation requires strict temperature control.

  • Side Products : 3-Chloro derivatives form if POCl₃ is used without H₂O.

Palladium-Catalyzed Coupling and Hydrogenation

Protocol :

  • Suzuki Coupling : 5-Bromo-furoquinoline reacts with ethylboronic acid using Pd(PPh₃)₄ in dioxane/K₂CO₃ (80°C, 12 h).

  • Hydrogenation : Pd/CaCO₃ reduces intermediate chloro derivatives to final product (H₂, 60 psi, 6 h).

Yields :

  • Coupling: 70–75%.

  • Hydrogenation: 85–90%.

Spectroscopic Data :

  • ¹³C NMR : δ 15.2 ppm (CH₂CH₃), δ 22.8 ppm (CH₃).

  • HRMS : m/z 279.1362 [M+H]⁺ (calc. 279.1358).

One-Pot Synthesis via Vilsmeier-Haack Formylation

Steps :

  • Formylation : DMF/POCl₃ reacts with 5-methylquinolin-2-ol to yield 3-formyl-4-hydroxyquinoline.

  • Alkylation : Ethyl iodide and K₂CO₃ in DMF introduce the ethyl group at C9 (60°C, 8 h).

  • Cyclization : NH₄OAc in acetic acid forms the furo ring (reflux, 6 h).

Yield : 68–73%.

Advantages :

  • Avoids isolation of intermediates.

  • Scalable to gram quantities.

Comparative Analysis of Methods

MethodYield (%)Key ReagentsTemperature (°C)Time (h)
TBAC-Catalyzed82–88TMSCF₃, CsF0–802–6
Friedländer65–70AlCl₃, SeO₂12012–24
Pd-Catalyzed70–90Pd(PPh₃)₄, Pd/CaCO₃806–12
Vilsmeier-Haack68–73DMF/POCl₃, NH₄OAc60–1006–8

Challenges and Solutions

  • Regioselectivity : Use of sterically hindered bases (e.g., DIPEA) minimizes O- vs. N-alkylation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomers.

  • Byproducts : Excess malononitrile leads to dicyano adducts; stoichiometric control is critical .

Analyse Chemischer Reaktionen

Types of Reactions

9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Dihydrobenzo[g]furo[3,4-b]quinoline Derivatives

  • Core Structure: Features a benzo-fused furoquinoline system (dihydrobenzo[g]furo[3,4-b]quinoline) with hydroxyl substituents (e.g., R1=3,4-(OH)₂).
  • Key Differences : Unlike 9-ethyl-5-methyl substitution, hydroxyl groups enhance polarity and enable luminescence properties.

Pyrazolo[3,4-b]quinoline Derivatives

  • Core Structure: Replaces the furan ring with a pyrazole moiety (pyrazolo[3,4-b]quinoline).
  • Synthesis: Synthesized via catalyst-free microwave irradiation in aqueous ethanol, achieving high yields (up to 92%) and purity without chromatography .
  • Substituents: Variants include 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives with amine or anhydride-based side chains (e.g., succinic or phthalic anhydride) .
  • Biological Activity: Exhibits antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , and anticancer properties via quinoline-pyrazole synergy .

Tetrahydroquinoline Derivatives

  • Core Structure: Partially saturated quinoline (tetrahydroquinoline) with pyrazole or hydrazide modifications.
  • Biological Relevance: Known for strong anticancer activity, attributed to improved binding affinity and metabolic stability compared to fully aromatic analogues .

Analysis :

  • Pyrazoloquinolines outperform furan-containing derivatives in reported antimicrobial activity, suggesting heterocycle choice critically impacts efficacy .
  • Luminescent furoquinolines prioritize sensing applications, whereas biological activity is more prominent in pyrazole- or tetrahydro-modified variants .

Biologische Aktivität

Structural Characteristics

The compound's structure includes ethyl and methyl substituents that may enhance its solubility and interaction with biological targets. The following table summarizes some structural features and biological activities of compounds related to 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline:

Compound Name Structural Features Biological Activity
5-Methylfuro[2,3-b]quinolineContains a methyl group at position 5Anticancer properties
6-Ethyl-1H-pyrrolo[3,4-b]quinolinePyrrole ring fused with quinolineAntimicrobial activity
7-Methoxyfuro[3,4-b]quinolineMethoxy substituent enhancing solubilityAntiplasmodial activity

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer effects. For instance, a study on a novel quinoline derivative (compound 91b1) demonstrated significant anticancer activity in vitro and in vivo, reducing tumor size in xenograft models by downregulating the gene Lumican, which is associated with tumorigenesis and cancer cell migration . Although direct studies on 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline are scarce, its structural similarities to these effective compounds suggest potential anticancer properties that warrant further investigation.

Antimalarial Activity

Furoquinoline derivatives have shown antiplasmodial properties against malaria. The mechanism often involves inhibition of specific enzymes or pathways critical for the survival of the malaria parasite. The potential for 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline to exhibit similar effects remains an area for future research .

Understanding the mechanism of action for compounds like 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline is crucial for elucidating their biological activity. Preliminary studies suggest that related compounds may interact with enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit kinases and other molecular targets that play significant roles in cancer progression .

Q & A

Q. What are the standard synthetic routes for 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline, and what catalysts are typically employed?

The synthesis typically involves cyclization reactions to form the fused furoquinoline scaffold. For analogous compounds, Sc(OTf)₃ has been used as a Lewis acid catalyst to facilitate condensation between aniline derivatives and aldehydes under mild conditions (50°C). Post-reaction purification via column chromatography with ethanol/ethyl acetate mixtures is common to isolate intermediates and final products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ethyl and methyl substituents and fused ring structure.
  • HPLC-MS : For purity assessment and molecular weight verification.
  • X-ray crystallography : Used for resolving ambiguities in stereochemistry (e.g., analogous compounds in PubChem/NIST databases) .

Q. How can researchers validate the purity of synthesized batches?

Employ orthogonal methods such as:

  • TLC with multiple solvent systems (e.g., hexane/ethyl acetate gradients).
  • HPLC coupled with diode-array detection to monitor UV absorbance profiles.
  • Elemental analysis to confirm stoichiometry .

Q. What are the primary biological targets explored for furoquinoline derivatives?

Furoquinolines are studied for interactions with enzymes (e.g., topoisomerases) and receptors (e.g., G-protein-coupled receptors). Anti-inflammatory and anticancer activities have been reported for structurally similar compounds, often evaluated via enzyme inhibition assays (e.g., COX-2) and cell viability tests (e.g., MTT on cancer cell lines) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst loading : Titrate Sc(OTf)₃ (0.5–5 mol%) to balance cost and yield.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to drive sluggish steps .

Q. What strategies address low aqueous solubility in biological assays?

Methodological approaches include:

  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How should researchers analyze conflicting data on compound bioactivity across studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Purity verification : Re-test compounds with ≥95% HPLC purity.
  • Mechanistic studies : Compare target binding affinity (e.g., SPR or ITC) to rule off-target effects .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets.
  • QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can regioselectivity challenges in functionalization be resolved?

  • Directing groups : Install temporary groups (e.g., boronates) to steer electrophilic substitution.
  • Metal-catalyzed C–H activation : Use Pd or Ru catalysts for selective modifications at inert positions.
  • Protection/deprotection : Shield reactive sites (e.g., NH groups) during multi-step syntheses .

Q. What methodologies enable the study of metabolic stability in preclinical models?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Isotope labeling : Track metabolites using ¹⁴C or deuterated analogs.
  • Pharmacokinetic profiling : Measure plasma half-life and clearance rates in rodent models .

Notes for Methodological Rigor

  • Data Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to minimize variability .
  • Biological Replicates : Use ≥3 independent experiments with statistical validation (e.g., ANOVA) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.